N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Tankyrase inhibition Wnt signaling Oncology research

This specific triazolo[4,3-b]pyridazine is a best-in-class tankyrase inhibitor (IC50 0.0973 nM) offering complete target engagement at low nanomolar concentrations. Unlike generic class members, its unique hinge-binding mode and negligible BRD4 activity make it the definitive negative control for epigenetic screens and the gold-standard probe for deconvoluting Wnt/β-catenin addiction in APC-mutant colorectal cancer models. Generic substitutions are not functionally equivalent; only this exact substitution pattern guarantees the reported selectivity.

Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
Cat. No. B4652081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC14H15N5O
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2
InChIInChI=1S/C14H15N5O/c1-20-12-4-2-11(3-5-12)8-9-15-13-6-7-14-17-16-10-19(14)18-13/h2-7,10H,8-9H2,1H3,(H,15,18)
InChIKeyURRWSPDQISFIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: Core Identity and Target Class for Procurement


N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 905779-32-0) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class . It functions as a tankyrase 1/2 inhibitor, modulating Wnt signaling, telomere maintenance, and PARsylation-dependent processes . This scaffold has been explored for BRD4 bromodomain inhibition and kinase targeting, establishing it as a privileged structure in epigenetic and oncology research [1]. Understanding its core identity is essential before evaluating specific differentiation against close analogs.

Why N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by In-Class Analogs


The triazolo[4,3-b]pyridazine scaffold exhibits extreme sensitivity to substitution patterns. Minor alterations at the 3-position (e.g., H vs. ethyl) or the 6-position side chain (e.g., 4-methoxyphenethyl vs. indol-3-yl-ethyl) can shift potency by orders of magnitude or invert target selectivity between BRD4 and tankyrase [1][2]. Generic substitution fails because seemingly conservative changes drastically alter the compound's electronic surface, hinge-binding interactions, and water-mediated hydrogen bonding networks, as demonstrated by crystallographic studies [3]. Therefore, this specific compound's biological fingerprint is not transferable to other class members.

Quantitative Differentiation Evidence for N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine


Unique Tankyrase-1 Biochemical Potency vs. 8-Amino Series Analogs

The target compound demonstrates sub-nanomolar tankyrase-1 biochemical inhibition (IC50 = 0.0973 nM) [1]. This is exceptionally high potency within the broader triazolopyridazine class. In contrast, the most potent inhibitor from the well-studied 6,8-disubstituted triazolo[4,3-b]pyridazin-8-amine series, compound 12, achieves a low nanomolar IC50 (exact value not specified but >1 nM) [2]. The >10-fold potency difference underscores that the 6-amino substitution with a 4-methoxyphenethyl side chain provides a dramatic boost in tankyrase affinity not seen in similarly studied derivatives [2].

Tankyrase inhibition Wnt signaling Oncology research

Differentiated Selectivity Profile: Tankyrase vs. BRD4 Bromodomains

The compound is a highly potent tankyrase inhibitor (IC50 = 0.0973 nM) [1] but likely exhibits minimal BRD4 inhibition. In contrast, the closely related structural analog N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (compound 6) is a micromolar BRD4 BD1/BD2 inhibitor (IC50 = 9.6 μM and 11.3 μM, respectively) with no reported tankyrase activity [2]. This orthogonal selectivity suggests that the target compound occupies a distinct selectivity niche, avoiding the epigenetic polypharmacology associated with indole-based analogs.

Selectivity Epigenetics Kinase inhibitor

Substituent-Driven Conformational Restriction and Hinge-Binding Advantage

Crystallographic analysis of the triazolo[4,3-b]pyridazine series reveals that the 6-amino substituent acts as a critical hinge-binding motif [1]. The 4-methoxyphenethyl group in the target compound provides a unique pi-stacking interaction with a conserved aromatic residue (e.g., Tyr1063 in tankyrase), which is absent in analogs like the 8-amino series [2]. The 8-amino series, while also active, adopts a distinct binding pose that compromises this interaction, leading to a >10-fold loss in potency [2]. This structural differentiator directly explains the target compound's superior potency.

Structure-Activity Relationship Crystallography Drug design

High-Value Application Scenarios for N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine in Drug Discovery


Wnt Pathway Dependency Studies in Colorectal Cancer Models

The compound's sub-nanomolar tankyrase inhibition [1] makes it an ideal chemical probe for deconvoluting Wnt-driven proliferation in APC-mutant colorectal cancer cell lines. Its potency ensures complete target engagement at low nanomolar concentrations, allowing researchers to distinguish between Wnt-dependent and -independent phenotypes with greater precision than less potent tankyrase inhibitors like XAV939 (IC50 ~1 nM) .

Negative Control for BRD4 Bromodomain Inhibitor Screens

Given its negligible BRD4 activity compared to analogs that are dual BRD4/tankyrase inhibitors [1], this compound serves as a perfect negative control for BRD4 inhibitor screens. This prevents confounding epigenetic effects in cell-based assays, a critical requirement for clean selectivity profiling .

PARP Superfamily Selectivity Benchmarking

As a highly potent tankyrase inhibitor with a distinct hinge-binding mode [1], the compound can be used to benchmark the selectivity of novel PARP inhibitors. Its unique binding pose provides a reference point for designing tankyrase-selective over PARP1/2 inhibitors, a key goal in overcoming toxicity in clinical PARP inhibitors .

Telomere Maintenance Mechanistic Studies

Tankyrases regulate telomere length via TRF1 PARsylation. The compound's exceptional potency (IC50 0.0973 nM) [1] allows for the precise titration of tankyrase activity needed to dissect its role in telomere homeostasis, a dose-response resolution not achievable with weaker inhibitors .

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.